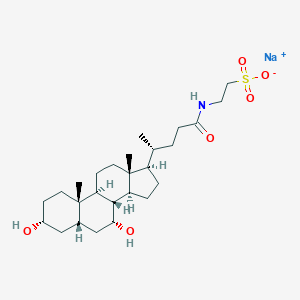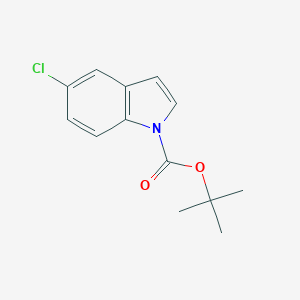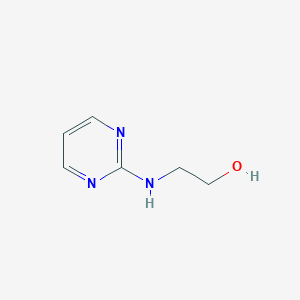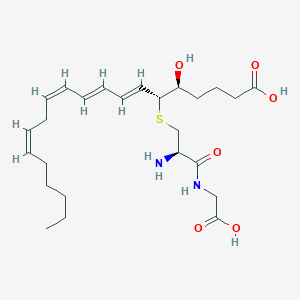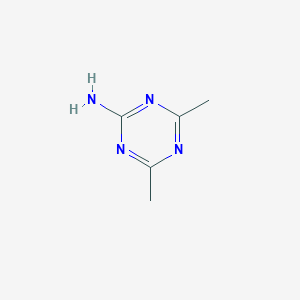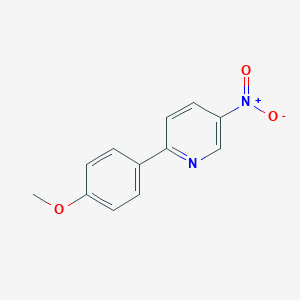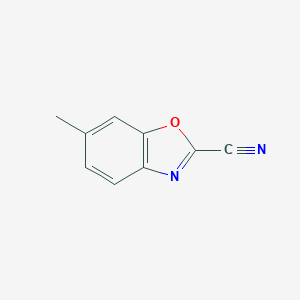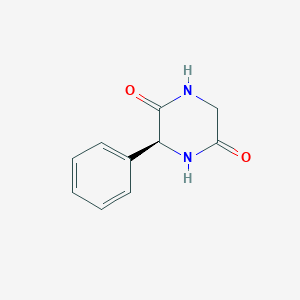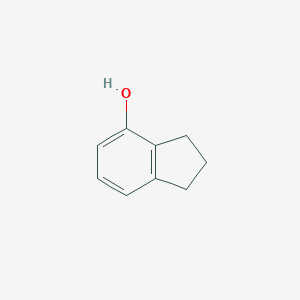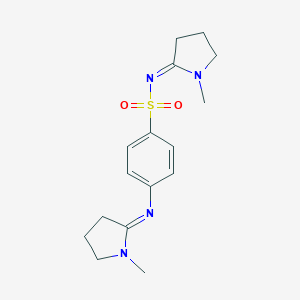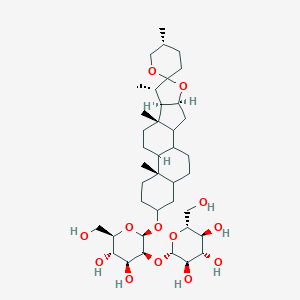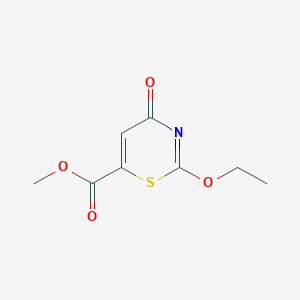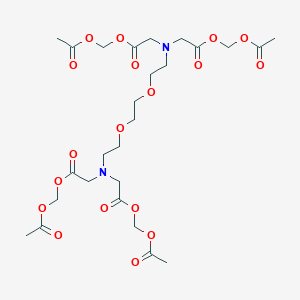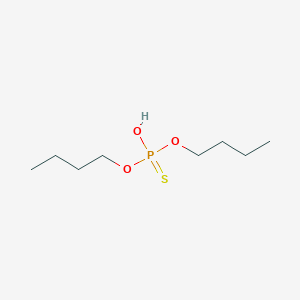
O,O-Dibutyl hydrogen thiophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Dibutyl hydrogen thiophosphate (DBP) is a chemical compound that belongs to the family of organophosphates. DBP is a colorless liquid with a pungent odor and is widely used as a pesticide, insecticide, and herbicide.
Wirkmechanismus
O,O-Dibutyl hydrogen thiophosphate acts by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, which results in overstimulation of the nervous system and ultimately leads to death.
Biochemische Und Physiologische Effekte
O,O-Dibutyl hydrogen thiophosphate has been found to have a wide range of biochemical and physiological effects. It has been found to cause oxidative stress, disrupt the endocrine system, and affect the immune system. O,O-Dibutyl hydrogen thiophosphate has also been found to have genotoxic and carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
O,O-Dibutyl hydrogen thiophosphate is widely used in laboratory experiments due to its effectiveness as a pesticide and insecticide. However, its toxicity and potential health effects limit its use in certain experiments. O,O-Dibutyl hydrogen thiophosphate is also highly reactive and can be difficult to handle, which can pose a challenge in some experiments.
Zukünftige Richtungen
There are several future directions for research on O,O-Dibutyl hydrogen thiophosphate. One area of research is the development of safer and more effective pesticides and insecticides that do not have the harmful effects of O,O-Dibutyl hydrogen thiophosphate. Another area of research is the study of the long-term effects of exposure to O,O-Dibutyl hydrogen thiophosphate on human health. Finally, there is a need for more research on the potential use of O,O-Dibutyl hydrogen thiophosphate as a herbicide and its effects on the environment.
Conclusion
In conclusion, O,O-Dibutyl hydrogen thiophosphate is a widely used chemical compound that has been extensively studied for its potential use as a pesticide, insecticide, and herbicide. O,O-Dibutyl hydrogen thiophosphate acts by inhibiting the activity of the enzyme acetylcholinesterase, which leads to overstimulation of the nervous system and ultimately leads to death. O,O-Dibutyl hydrogen thiophosphate has a wide range of biochemical and physiological effects, and its toxicity and potential health effects limit its use in certain experiments. Future research on O,O-Dibutyl hydrogen thiophosphate should focus on the development of safer and more effective pesticides and insecticides, the study of the long-term effects of exposure to O,O-Dibutyl hydrogen thiophosphate on human health, and the potential use of O,O-Dibutyl hydrogen thiophosphate as a herbicide and its effects on the environment.
Synthesemethoden
O,O-Dibutyl hydrogen thiophosphate can be synthesized by the reaction of butanol with phosphorus pentasulfide. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is then purified by distillation to obtain pure O,O-Dibutyl hydrogen thiophosphate.
Wissenschaftliche Forschungsanwendungen
O,O-Dibutyl hydrogen thiophosphate has been extensively studied for its potential use as a pesticide and insecticide. It has been found to be effective against a wide range of pests and insects, including mosquitoes, flies, and cockroaches. O,O-Dibutyl hydrogen thiophosphate has also been studied for its potential use as a herbicide, as it has been found to be effective against a wide range of weeds.
Eigenschaften
CAS-Nummer |
10163-62-9 |
|---|---|
Produktname |
O,O-Dibutyl hydrogen thiophosphate |
Molekularformel |
C8H19O3PS |
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19O3PS/c1-3-5-7-10-12(9,13)11-8-6-4-2/h3-8H2,1-2H3,(H,9,13) |
InChI-Schlüssel |
CCLBBCBPHBBKKD-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCOP(=O)(OCCCC)S |
SMILES |
CCCCOP(=S)(O)OCCCC |
Kanonische SMILES |
CCCCOP(=S)(O)OCCCC |
Andere CAS-Nummern |
10163-62-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



